molecular formula C10H9BrO B1366893 5-Bromo-2-ethylbenzofuran CAS No. 39178-60-4

5-Bromo-2-ethylbenzofuran

Cat. No. B1366893
CAS RN: 39178-60-4
M. Wt: 225.08 g/mol
InChI Key: IXCGZKOZXSKKFI-UHFFFAOYSA-N
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Description

5-Bromo-2-ethylbenzofuran is a chemical compound with the molecular formula C10H9BrO . It has a molecular weight of 225.08 . It is a colorless to light-yellow liquid .


Synthesis Analysis

A key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy is 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bromine atom attached to a benzofuran ring with an ethyl group . The exact mass is 223.98368 g/mol .


Chemical Reactions Analysis

Benzofurans are important intermediates for the synthesis of a variety of useful and novel heterocyclic systems . They have been used in the treatment of skin diseases such as cancer or psoriasis .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.08 g/mol . It is a colorless to light-yellow liquid . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 3.8 .

Scientific Research Applications

Synthesis of Derivatives

  • 5-Bromo-2-ethylbenzofuran is used in the synthesis of various chemical compounds. One method involves the synthesis of 3-substituted 2,3-dihydrobenzofurans from 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate, showing potential applications in drug discovery (Shaikh & Varvounis, 2014).

Antimicrobial Applications

  • The compound has been used in the creation of antimicrobial agents. For instance, a study describes the synthesis and antimicrobial evaluation of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, showing effectiveness against various bacterial strains (Sanjeeva et al., 2021).

Antidopaminergic Properties

  • Research into potential antipsychotic agents has explored the use of 5-substituted derivatives of this compound. This research indicates the potential of these compounds in the study of dopamine D-2 receptors (Högberg et al., 1990).

Synthesis of Novel Compounds

  • The compound plays a role in the synthesis of novel chemicals. For example, its derivatives have been used in the synthesis and evaluation of 2-styryl benzimidazoles for antimicrobial and anti-tubercular activities (Shingalapur et al., 2009).

Development of Benzofuran Ureas and Carbamates

  • This compound is instrumental in synthesizing benzofuran aryl ureas and carbamates, which are screened for antimicrobial activities (Kumari et al., 2019).

Mechanism of Action

Target of Action

Benzofuran derivatives, a class to which 5-bromo-2-ethylbenzofuran belongs, have been shown to exhibit remarkable biological activities, suggesting potential interactions with various cellular targets .

Mode of Action

It’s known that benzofuran derivatives can interact with tubulin microtubules, which play a crucial role in cell division . This interaction could potentially lead to the inhibition of cell proliferation, making these compounds promising candidates for anticancer therapies .

Biochemical Pathways

Benzofuran derivatives have been associated with a wide range of biological activities, including anticancer, antibacterial, and antifungal effects

Pharmacokinetics

It has been suggested that this compound has high gastrointestinal absorption and is bbb permeant . It is also suggested to be a CYP1A2 and CYP2C19 inhibitor . The compound’s lipophilicity (Log Po/w) is estimated to be around 3.42, indicating a balance between hydrophilic and lipophilic properties that could influence its bioavailability .

Result of Action

Benzofuran derivatives have been associated with various biological activities, including anticancer, antibacterial, and antifungal effects . These activities suggest that these compounds may induce a range of molecular and cellular changes, although the specific effects of this compound require further investigation.

Action Environment

For instance, the compound is stored in a refrigerator, suggesting that lower temperatures may be necessary for its stability .

Safety and Hazards

The safety data sheet for 5-Bromo-2-ethylbenzofuran indicates that it is a hazardous substance . It has a GHS07 pictogram, a signal word of “Warning”, and hazard statements including H302 .

Future Directions

While specific future directions for 5-Bromo-2-ethylbenzofuran are not mentioned in the search results, benzofuran derivatives have been identified as a promising scaffold for the development of new antimicrobial agents .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-ethylbenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, affecting the overall metabolic rate of the compound . Additionally, this compound can bind to certain proteins, altering their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK signaling pathway, which is essential for cell growth and differentiation . Furthermore, this compound can alter gene expression by binding to transcription factors, leading to changes in the expression levels of specific genes involved in cellular metabolism and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in blood chemistry. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its biological activity and toxicity, as some metabolites may be more active or toxic than the parent compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound can also affect its interactions with other biomolecules and its overall biological activity.

properties

IUPAC Name

5-bromo-2-ethyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCGZKOZXSKKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482252
Record name 5-BROMO-2-ETHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39178-60-4
Record name 5-Bromo-2-ethylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39178-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-BROMO-2-ETHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Acetyl-5-bromobenzo[b]furan (10.00 g) and hydrazine monohydrate (8.00 g) were stirred in ethylene glycol (60 ml) at 150° C. for 2 hr. After cooling, potassium hydroxide (9.00 g) was added and the mixture was stirred at 150° C. for 2 hr. After cooling, toluene (200 ml) and water (100 ml) were added and the separated toluene layer was washed with 10% aqueous solution (100 ml) of ammonium chloride, dried over magnesium sulfate and concentrated to give the objective compound (8.30 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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